molecular formula C3Cl3NOS B1652603 Acetyl isothiocyanate, trichloro- CAS No. 15146-49-3

Acetyl isothiocyanate, trichloro-

Cat. No.: B1652603
CAS No.: 15146-49-3
M. Wt: 204.5 g/mol
InChI Key: NUJKKNIHJVAYQZ-UHFFFAOYSA-N
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Description

Acetyl isothiocyanate, trichloro- is a chemical compound characterized by the presence of an acetyl group, an isothiocyanate group, and three chlorine atoms. This compound is part of the broader class of isothiocyanates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl isothiocyanate, trichloro- typically involves the reaction of primary amines with carbon disulfide and chloroform in the presence of a base. This process leads to the formation of isothiocyanates through a series of intermediate steps. The reaction conditions often include moderate heating and the use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) to optimize sustainability .

Industrial Production Methods

Industrial production of acetyl isothiocyanate, trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is typically achieved through column chromatography, which helps maintain the high purity of the product while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Acetyl isothiocyanate, trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl chlorothionoformate, solid sodium hydroxide, and various solvents such as dimethylbenzene. The reaction conditions often involve moderate heating and the use of catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl chlorothionoformate typically yields alkyl and aryl isothiocyanates .

Mechanism of Action

The mechanism of action of acetyl isothiocyanate, trichloro- involves its interaction with molecular targets and pathways within cells. It exerts its effects by modulating oxidative stress, inflammation, and apoptosis pathways. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl isothiocyanate, trichloro- stands out due to its unique combination of an acetyl group, an isothiocyanate group, and three chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trichloroacetyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NOS/c4-3(5,6)2(8)7-1-9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJKKNIHJVAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(Cl)(Cl)Cl)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453018
Record name Acetyl isothiocyanate, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15146-49-3
Record name Acetyl isothiocyanate, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trichloroethanecarbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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